molecular formula C9H10BrN3O B1387645 1-(5-Bromopyrimidin-2-yl)-4-piperidinone CAS No. 914347-64-1

1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Cat. No.: B1387645
CAS No.: 914347-64-1
M. Wt: 256.1 g/mol
InChI Key: YMCZXCIBGNKAQX-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a heterocyclic organic compound that features a brominated pyrimidine ring attached to a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone typically involves the bromination of pyrimidine derivatives followed by the formation of the piperidinone ring. One common method starts with the bromination of 2-chloropyrimidine to yield 5-bromo-2-chloropyrimidine. This intermediate is then reacted with piperidin-4-one under suitable conditions to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)-4-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrimidine ring can form hydrogen bonds and hydrophobic interactions with active sites, while the piperidinone moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyrimidin-2-yl)-4-piperidinone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its chloro or fluoro analogs .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZXCIBGNKAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659471
Record name 1-(5-Bromopyrimidin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-64-1
Record name 1-(5-Bromopyrimidin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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